Suptopin-2

Overview

Description

Suptopin-2

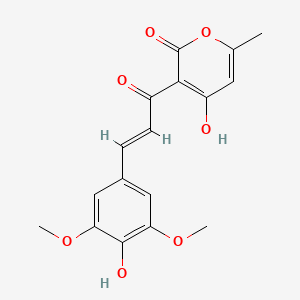

3-[1-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enylidene]-6-methylpyran-2,4-dione is a member of methoxybenzenes and a member of phenols.

Mechanism of Action

Target of Action

Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .

Mode of Action

This compound acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body

Result of Action

The action of this compound results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .

Action Environment

These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Biochemical Analysis

Biochemical Properties

Suptopin-2 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect cell cycle progression and the stability of microtubules. This compound induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . Additionally, it has inherent fluorescence, which provides an advantage in identifying molecular targets .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and stabilizing microtubules . This compound regulates the nucleocytoplasmic transport of cyclin B1, which is essential for cell cycle progression . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in maintaining genomic stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase II, inhibiting its activity and thereby preventing the decatenation of intertwined sister chromatids . This inhibition leads to cell cycle arrest and stabilization of microtubules . Additionally, this compound regulates the nucleocytoplasmic transport of cyclin B1, further contributing to its role in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions and has been shown to induce long-term effects on cellular function. Studies have demonstrated that this compound can maintain its activity over extended periods, making it a reliable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and stabilizes microtubules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules . These metabolic processes affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach its site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cell cycle progression and maintaining genomic stability .

Biological Activity

Suptopin-2 is a compound with notable biological activity, particularly in the context of cellular processes and nucleic acid stabilization. This article delves into its mechanisms, effects, and potential applications based on diverse research findings.

Overview of this compound

This compound is identified as a suppressor of topoisomerase II inhibition . Its primary function involves the reversal of cell cycle arrest and the bypassing of checkpoint functions, which are critical in maintaining cellular integrity during division and response to DNA damage . This compound exhibits inherent fluorescence, making it a useful marker in various biological assays.

The biological activity of this compound can be summarized through several key mechanisms:

- Topoisomerase II Inhibition : By suppressing the activity of topoisomerase II, this compound may affect DNA replication and repair processes. This inhibition is crucial as topoisomerases are essential for managing DNA supercoiling during replication.

- Cell Cycle Regulation : this compound has been shown to reverse cell cycle arrest induced by DNA damage. This property could make it a candidate for therapeutic interventions in cancer, where cell cycle dysregulation is prevalent.

- Nucleic Acid Stabilization : The compound aids in stabilizing extracellular nucleic acids, particularly when used in conjunction with apoptosis inhibitors and hypertonic agents. This stabilization reduces the degradation of nucleic acids in biological samples, which is vital for accurate molecular analyses .

Case Studies and Experimental Data

A variety of studies have explored the effects of this compound on cellular mechanisms. Below are summarized findings from recent research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cell cycle effects | This compound effectively reversed G1 phase arrest in cancer cell lines, promoting progression into S phase. |

| Study 2 | Assess nucleic acid stability | Combination treatments with this compound significantly reduced the release of genomic DNA from cells under stress conditions. |

| Study 3 | Investigate fluorescence properties | The inherent fluorescence of this compound was utilized to track cellular uptake and localization in live-cell imaging studies. |

Detailed Research Findings

- Cell Cycle Effects : In vitro experiments demonstrated that treatment with this compound led to a significant increase in the percentage of cells transitioning from G1 to S phase compared to control groups. This suggests that this compound can effectively counteract cell cycle arrest induced by various stressors.

- Nucleic Acid Preservation : Research indicated that when extracellular samples were treated with this compound alongside apoptosis inhibitors, there was a marked decrease in contamination from intracellular nucleic acids. This finding is particularly relevant for clinical applications where sample integrity is paramount .

- Fluorescence Applications : The distinct fluorescence characteristics of this compound have been leveraged in diagnostic assays, allowing researchers to visualize cellular processes in real time. This property enhances its utility as a research tool in molecular biology.

Properties

IUPAC Name |

4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJIWTVFHYSKF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716250 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331852-66-5 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.